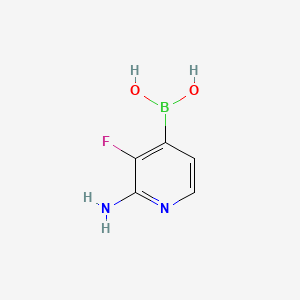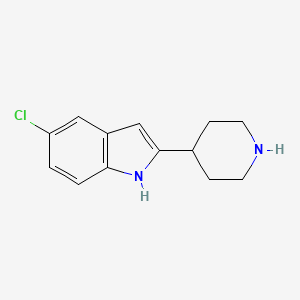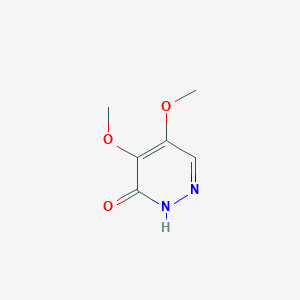
(2-Amino-3-fluoropyridin-4-YL)boronic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .
Mode of Action
In Suzuki-Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic carbon atom. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium . The (2-Amino-3-fluoropyridin-4-YL)boronic acid would provide the nucleophilic organic group in this process .
Biochemical Pathways
It’s known that boronic acids are used as precursors to biologically active molecules . For example, they can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity . These molecules can affect various biochemical pathways related to these targets.
Result of Action
As a component in suzuki-miyaura coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a freezer , suggesting that low temperatures may be necessary for its stability. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions , indicating that the compound’s action can be influenced by the chemical environment.
Analyse Biochimique
Biochemical Properties
(2-Amino-3-fluoropyridin-4-YL)boronic acid plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate the activity of certain proteins by forming covalent or non-covalent complexes with them. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects such as organ damage and metabolic disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of metabolic networks, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of the compound within tissues can also influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester . The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-3-fluoropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and hydroxylated derivatives .
Applications De Recherche Scientifique
(2-Amino-3-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-pyridineboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluoropyridine-2-boronic acid
Uniqueness
(2-Amino-3-fluoropyridin-4-YL)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Propriétés
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPDXQDKCPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)






![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
